4-(Aminomethyl)-1,3-oxazolidin-2-one chemical properties
4-(Aminomethyl)-1,3-oxazolidin-2-one chemical properties
An In-Depth Technical Guide to 4-(Aminomethyl)-1,3-oxazolidin-2-one: Core Chemical Properties and Applications for Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Aminomethyl)-1,3-oxazolidin-2-one, a pivotal heterocyclic compound in modern medicinal chemistry. We will delve into its fundamental chemical properties, synthesis, reactivity, and critical role as a building block in the development of novel therapeutics, particularly within the renowned oxazolidinone class of antibiotics.
Core Molecular Profile and Physicochemical Properties
4-(Aminomethyl)-1,3-oxazolidin-2-one is a chiral molecule featuring a stable five-membered oxazolidinone ring substituted with a primary aminomethyl group at the 4-position. This unique combination of a privileged scaffold and a reactive functional handle makes it an invaluable intermediate in synthetic chemistry.
Chemical Structure:
Caption: 2D Structure of 4-(Aminomethyl)-1,3-oxazolidin-2-one.
Key Identifiers and Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₂ | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| CAS Number | 166395-15-9 | [1] |
| Synonyms | 4-(Aminomethyl)-2-oxazolidinone | [1] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |
| LogP | -0.9465 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
The hydrochloride salt form (CAS: 1803589-70-9) is also commonly used in synthesis, offering improved handling and stability characteristics.[2][3]
Synthesis and Reactivity: A Chemist's Perspective
The utility of 4-(aminomethyl)-1,3-oxazolidin-2-one stems from its accessible synthesis and the predictable reactivity of its functional groups.
Synthetic Strategy: From Chiral Precursors
A common and efficient strategy for synthesizing chiral 4-(aminomethyl)-1,3-oxazolidin-2-one involves starting from readily available amino acids, such as L-Serine. This approach preserves the stereochemical integrity of the starting material, which is crucial for developing enantiomerically pure pharmaceuticals.
The general workflow involves the protection of the amine and carboxylic acid functionalities of serine, followed by cyclization and subsequent manipulation of the side chain to yield the target aminomethyl group.[4][5]
Caption: General synthetic workflow from L-Serine.
Chemical Reactivity
The reactivity profile is dominated by two key features:
-
Primary Amine (-CH₂NH₂): This group is the primary site for derivatization. It readily undergoes standard amine reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a key step in the synthesis of antibiotics like Linezolid.
-
Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones.
-
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.
-
-
Oxazolidinone Ring: The cyclic carbamate structure is generally stable under neutral and mildly acidic or basic conditions. This robustness is a desirable trait, allowing for selective modification of the aminomethyl side chain without compromising the core scaffold. However, harsh hydrolytic conditions (strong acid or base at elevated temperatures) can lead to ring-opening.
Role in Drug Discovery and Medicinal Chemistry
The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, most notably for its role in a class of potent antibiotics.[6][7]
Mechanism of Action: A Unique Antibacterial Strategy
Oxazolidinones, the class of drugs for which this molecule is a key building block, exhibit a novel mechanism of action against Gram-positive bacteria.[7][8] They are protein synthesis inhibitors that act at a very early stage of translation.[9][10]
-
Binding Target: The drug binds to the 50S ribosomal subunit.[7][8]
-
Site of Action: It specifically interacts with the P-site on the 23S rRNA of the 50S subunit.[11]
-
Inhibitory Effect: This binding event prevents the formation of the crucial initiation complex, which involves fMet-tRNA, mRNA, and the 30S subunit. By blocking this first step, the entire process of protein synthesis is halted before it can even begin.[9][11]
This mechanism is distinct from other protein synthesis inhibitors, which often target later stages like elongation. This uniqueness means there is typically no cross-resistance with other classes of antibiotics.[7]
Caption: Oxazolidinone mechanism of action on the bacterial ribosome.
Application as a Synthetic Intermediate
4-(Aminomethyl)-1,3-oxazolidin-2-one is a direct precursor or key intermediate in the synthesis of numerous therapeutic agents, including:
-
Linezolid Analogues: Linezolid was the first FDA-approved oxazolidinone antibiotic.[6] Research into new analogues to overcome resistance or broaden the spectrum of activity often utilizes this aminomethyl intermediate for coupling with various aromatic and heterocyclic moieties.[12]
-
Rivaroxaban: This compound is an anticoagulant (Factor Xa inhibitor) that also contains an oxazolidinone core, demonstrating the scaffold's versatility beyond antibiotics.[13][14] The synthesis of rivaroxaban involves a similar intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.[13][15]
Analytical Characterization and Safety Protocols
Analytical Methods
Rigorous characterization is essential to confirm the identity and purity of 4-(aminomethyl)-1,3-oxazolidin-2-one. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aminomethyl protons, the protons on the oxazolidinone ring, and the N-H proton. The exact chemical shifts and coupling patterns confirm the structure and stereochemistry.
-
¹³C NMR: Will display distinct peaks for the carbonyl carbon (highly deshielded), the two carbons of the heterocyclic ring, and the aminomethyl carbon.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight (116.12) and analyze fragmentation patterns to further validate the structure.
-
Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the N-H stretch of the amine and amide, and a strong C=O stretch for the cyclic carbamate carbonyl group.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of 4-(aminomethyl)-1,3-oxazolidin-2-one in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum using the residual solvent peak.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.
Safety, Handling, and Storage
While specific toxicity data for this exact compound is limited, data from structurally related oxazolidinones suggests that appropriate precautions should be taken.[16][17]
-
GHS Hazard Statements (Anticipated): Based on related structures, may cause skin irritation (H315), allergic skin reactions (H317), serious eye irritation (H319), and respiratory irritation (H335).[15]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is typically shipped and stored at room temperature.[1]
Conclusion
4-(Aminomethyl)-1,3-oxazolidin-2-one is more than a simple chemical; it is a cornerstone intermediate for the development of advanced therapeutics. Its straightforward synthesis from the chiral pool, combined with the robust nature of the oxazolidinone ring and the versatile reactivity of its primary amine, provides a reliable platform for medicinal chemists. Understanding its core properties, mechanism of action, and handling requirements is essential for any research professional aiming to leverage the proven therapeutic potential of the oxazolidinone scaffold in the fight against infectious diseases and beyond.
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